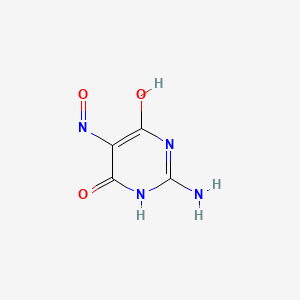

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

Description

BenchChem offers high-quality 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPQVKFPBRMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966347 | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-72-0, 55482-22-9 | |

| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" synthesis from guanidine

An In-Depth Technical Guide for the Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine from Guanidine

Abstract

This technical guide provides a comprehensive, two-step methodology for the synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, a key heterocyclic intermediate. The synthesis commences with the base-catalyzed condensation of guanidine with a dialkyl malonate to form the foundational pyrimidine ring, yielding 2-Amino-4,6-dihydroxypyrimidine. This intermediate is subsequently nitrosated at the C5 position using an in-situ generated nitrosonium ion. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into critical process parameters. The intended audience includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science due to their diverse biological activities and structural versatility. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, in particular, serves as a vital precursor for more complex molecules, including triaminopyrimidines, which are themselves building blocks for purines and other biologically significant compounds.[1][2] The strategic introduction of the nitroso group at the C5 position provides a reactive handle for further functionalization, making this molecule a valuable synthon.

This guide presents a robust and efficient synthetic route starting from the readily available and inexpensive raw material, guanidine. The synthesis is logically divided into two primary stages:

-

Pyrimidine Ring Formation: A classic Traube-style synthesis involving the cyclocondensation of guanidine with a malonic acid ester.[3]

-

Electrophilic Nitrosation: The targeted functionalization of the pyrimidine ring at the electron-rich C5 position.

The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the reaction dynamics.

Part 1: Synthesis of the 2-Amino-4,6-dihydroxypyrimidine Intermediate

The initial and foundational step in this synthesis is the construction of the pyrimidine core. This is achieved through a well-established condensation reaction between guanidine and a dialkyl malonate, such as diethyl malonate.

Principle and Mechanism

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular condensation. Guanidine, while a strong organic base in its own right, is typically used as a salt (e.g., guanidine nitrate or hydrochloride).[4][5] A stronger base, such as sodium methoxide or ethoxide, is required to generate the free guanidine base in situ. This free base then acts as a potent binucleophile.

The mechanism involves the initial attack of a guanidine nitrogen onto one of the electrophilic carbonyl carbons of the diethyl malonate. This is followed by a second, intramolecular cyclization where another nitrogen atom of the guanidine attacks the remaining ester carbonyl, ultimately eliminating two molecules of alcohol to form the stable, aromatic pyrimidine ring. The electron-donating properties of the amino and hydroxyl groups make the resulting 2-Amino-4,6-dihydroxypyrimidine an electron-rich heterocycle.

Experimental Protocol: Cyclocondensation

This protocol is synthesized from established procedures to ensure high yield and purity.[3][4][5][6]

Step 1: Preparation of the Base and Guanidine Solution

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add guanidine nitrate and diethyl malonate.

-

Add anhydrous methanol and stir to create a uniform mixture.[7]

Step 2: Cyclization Reaction

-

At a controlled temperature of 40-60°C, slowly add a solution of sodium methoxide in methanol dropwise to the reaction mixture.[8]

-

Expertise & Experience: The use of a strong, non-nucleophilic base like sodium methoxide is critical. It deprotonates the guanidinium salt to its more reactive free base form without competing in side reactions. Maintaining anhydrous conditions is paramount to prevent hydrolysis of the ester and the base.

-

After the addition is complete, heat the mixture to reflux (approximately 65-68°C) and maintain for 3.5 to 6 hours to drive the reaction to completion.[4][8]

Step 3: Isolation and Purification of the Intermediate

-

After the reflux period, cool the reaction mixture and remove the methanol solvent under reduced pressure using a rotary evaporator. This will leave a solid residue.[4]

-

Dissolve the resulting solid in a minimum amount of warm water. Filter off any insoluble materials.[8]

-

Slowly acidify the clear filtrate with 0.1 M HCl or 10% acetic acid with vigorous stirring. Adjust the pH to approximately 5-6.[5][9]

-

Trustworthiness: This pH adjustment is a critical purification step. The desired product, 2-Amino-4,6-dihydroxypyrimidine, is least soluble at its isoelectric point. This controlled precipitation leaves more soluble impurities, such as unreacted starting materials and salts, in the aqueous phase.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold distilled water and then cold ethanol to remove residual salts and organic impurities.[4]

-

Dry the purified white solid under vacuum to a constant weight. A typical yield is in the range of 85-96%.[4][5]

Data Presentation: Reagents and Conditions for Part 1

| Reagent | Molar Ratio (to Diethyl Malonate) | Key Parameters | Purpose |

| Guanidine Nitrate | 1.0 - 1.5 | Anhydrous | Source of the N-C-N fragment |

| Diethyl Malonate | 1.0 | Anhydrous | Source of the C-C-C backbone |

| Sodium Methoxide | 3.0 - 5.0 | Liquid solution in Methanol | Strong base catalyst |

| Anhydrous Methanol | - | Solvent | Reaction medium |

| Hydrochloric Acid (0.1M) | As needed | pH 5-6 | Product precipitation |

Visualization: Cyclocondensation Workflow

Caption: Workflow for the synthesis of 2-Amino-4,6-dihydroxypyrimidine.

Part 2: Nitrosation to 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

The second stage of the synthesis involves the electrophilic substitution at the C5 position of the pyrimidine ring. This position is highly activated by the flanking hydroxyl (or their tautomeric keto forms) and the amino group at C2.

Principle and Mechanism

The reaction mechanism is a classic electrophilic aromatic substitution. The nitrosating agent is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a protic acid, such as acetic or formic acid.[10][11] The acid protonates the nitrite anion to form nitrous acid (HONO), which then undergoes further protonation and loss of water to generate the highly electrophilic NO⁺ cation.

The electron-rich C5 atom of the 2-Amino-4,6-dihydroxypyrimidine attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the pyrimidine ring, yielding the final 5-nitroso product.

Experimental Protocol: Nitrosation

This protocol is adapted from established methods for the nitrosation of similar activated pyrimidine systems.[11]

Step 1: Dissolution of the Pyrimidine Intermediate

-

In a reaction vessel equipped with a stirrer and cooled in an ice bath, prepare a solution of dilute acetic acid in water.

-

While stirring and maintaining a low temperature (10-15°C), dissolve the 2-Amino-4,6-dihydroxypyrimidine synthesized in Part 1.[11] A small amount of NaOH solution might be needed to aid dissolution before adding it to the acid.

Step 2: Nitrosation Reaction

-

In a separate beaker, prepare an aqueous solution of sodium nitrite (NaNO₂).

-

Slowly add the sodium nitrite solution dropwise to the cooled, stirring pyrimidine solution. Maintain the temperature at approximately 15°C throughout the addition.[11]

-

Trustworthiness: Temperature control is crucial. Nitrous acid is unstable and can decompose at higher temperatures. Low temperatures favor the formation of the nitrosonium ion and prevent unwanted side reactions and the release of toxic nitrogen oxides.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. A colored precipitate (often pink, red, or brown) of the nitroso compound should form.[11]

Step 3: Isolation and Purification of the Final Product

-

Collect the precipitated product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any unreacted nitrite and acid.

-

Dry the final product, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, in a vacuum desiccator over a drying agent like NaOH or P₂O₅.[11]

Data Presentation: Reagents and Conditions for Part 2

| Reagent | Molar Ratio (to Pyrimidine) | Key Parameters | Purpose |

| 2-Amino-4,6-dihydroxypyrimidine | 1.0 | Starting Material | Substrate for nitrosation |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 | Aqueous solution | Nitrosonium ion precursor |

| Acetic Acid | - | Dilute aqueous solution | Catalyst to generate HONO |

| Water | - | Solvent | Reaction medium |

Visualization: Nitrosation Workflow

Caption: Workflow for the nitrosation of 2-Amino-4,6-dihydroxypyrimidine.

Conclusion

The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine from guanidine can be reliably achieved through a two-step process involving a base-catalyzed cyclocondensation followed by an electrophilic nitrosation. By carefully controlling key parameters such as reagent stoichiometry, temperature, and pH, this valuable synthetic intermediate can be produced in high yield and purity. This guide provides the fundamental principles and actionable protocols necessary for the successful execution of this synthesis in a research or development laboratory setting.

References

- CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.

- CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents.

- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents.

- EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents.

-

Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine - PrepChem.com. PrepChem. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. National Center for Biotechnology Information. [Link]

-

5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production - ResearchGate. ResearchGate. [Link]

- US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.

-

Synthesis of 5-nitroso-2,4,6-triaminopyrimidine - PrepChem.com. PrepChem. [Link]

-

2,4,5(5-15N)-triamino-6-hydroxypyrimidine dihydrochloride. Schircks. [Link]

-

Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products - ResearchGate. ResearchGate. [Link]

-

2-amino-4,6-dimethoxypyrimidine synthesis method - Eureka | Patsnap. Patsnap. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. ACS Publications. [Link]

-

GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. INEOS OPEN. [Link]

-

2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

- US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. National Center for Biotechnology Information. [Link]

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.

Sources

- 1. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 11. schircks.ch [schircks.ch]

"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of nucleobases and a plethora of synthetic therapeutic agents.[1][2] Among its vast array of derivatives, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine represents a molecule of significant interest due to its unique constellation of functional groups: an amino group, two hydroxyl groups susceptible to tautomerism, and a reactive nitroso group. These features make it a versatile heterocyclic building block for the synthesis of more complex, biologically active compounds.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. It delves into its structural nuances, including tautomerism, synthesis protocols, and known biological relevance. To provide a complete scientific context, this document also draws necessary comparisons to its close structural isomers and precursors, such as 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine and the parent compound 2-Amino-4,6-dihydroxypyrimidine, which are often more extensively characterized in the literature.

Chemical Identity and Structural Elucidation

Precise identification is critical when working with substituted pyrimidines due to the existence of numerous isomers with distinct properties. The primary focus of this guide is 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, alongside its key isomer.

| Identifier | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine |

| CAS Number | Not explicitly available; often conflated with isomers. | 5442-24-0[3][4] |

| PubChem CID | 263075 | 80031 |

| Molecular Formula | C₄H₄N₄O₃[5] | C₄H₄N₄O₃[4] |

| Molecular Weight | 156.10 g/mol [4] | 156.10 g/mol [4] |

| IUPAC Name | 2-amino-4,6-dihydroxy-5-nitrosopyrimidine | 4-amino-2,6-dihydroxy-5-nitrosopyrimidine |

| Synonyms | N/A | 6-Amino-5-nitrosouracil[3][4] |

Tautomerism: A Critical Consideration

A defining feature of hydroxypyrimidines and nitrosopyrimidines is their existence in multiple tautomeric forms, which can significantly influence their reactivity, solubility, and biological interactions.[6][7] The compound can exhibit two primary forms of prototropic tautomerism:

-

Keto-Enol Tautomerism: The dihydroxy-pyrimidine ring can exist in equilibrium with its more stable keto (pyrimidinedione) forms.[8]

-

Nitroso-Oxime Tautomerism: The nitroso group at the C5 position can tautomerize to an oxime form.[7][9]

These equilibria mean the compound is not a single static structure but a dynamic mixture of tautomers. The predominant form can be influenced by the solvent, pH, and solid-state packing forces.

Caption: General synthetic workflow for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.

Biological Activity and Applications in Drug Development

While direct biological data on 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is limited, the known activities of its isomers and derivatives highlight its potential as a key intermediate.

-

Anticancer and Antiproliferative Agents: The isomer, 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine, is used as a key intermediate in preparing palladium(II) complexes that exhibit antiproliferative effects, suggesting potential applications in oncology. [3]* Anti-thyroid Agents: The 4-amino isomer also serves as a reagent in the synthesis of substituted purine derivatives that have shown anti-thyroid activity. [3]* Precursor for Purine Synthesis: The nitroso group is readily reduced to an amino group. This transformation makes 5-nitrosopyrimidines valuable precursors for synthesizing purine ring systems, such as guanine. [10][11]The resulting 2,5-diamino-4,6-dihydroxypyrimidine can be cyclized with reagents like formic acid to build the imidazole ring fused to the pyrimidine core.

-

Anti-inflammatory Potential: While 2-amino-4,6-dihydroxypyrimidine and its 5-substituted analogs were found to be inactive, their chlorinated counterparts (2-amino-4,6-dichloropyrimidines) were potent inhibitors of immune-activated nitric oxide (NO) production. [12][13]This suggests the dihydroxypyrimidine core is a viable scaffold that can be chemically modified to produce anti-inflammatory agents.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the parent compound and the general principles of nitrosation.

Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from methodologies described for the condensation of guanidine and malonic esters. [14]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide by carefully adding sodium metal (1 equivalent) to anhydrous methanol.

-

Guanidine Addition: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride or guanidine nitrate (1 equivalent). Stir for 15-30 minutes.

-

Condensation: Slowly add dimethyl malonate or diethyl malonate (1.05 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 65-68 °C) and maintain for 3-6 hours. [14][15]The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.

-

Precipitation: Acidify the aqueous solution carefully with 10% hydrochloric acid or dilute formic acid to a pH of approximately 6. [14]7. Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold distilled water and then with ethanol to remove impurities.

-

Drying: Dry the purified 2-Amino-4,6-dihydroxypyrimidine in a vacuum oven. A typical yield is around 85-96%. [14]

Protocol: Nitrosation of 2-Amino-4,6-dihydroxypyrimidine (Conceptual)

This protocol is based on the general principles of nitrosating activated aromatic and heterocyclic rings. [10]

-

Dissolution: Suspend the synthesized 2-Amino-4,6-dihydroxypyrimidine in a dilute acid solution (e.g., dilute formic acid) in a reaction vessel cooled in an ice bath (0-5 °C).

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water. Add this solution dropwise to the chilled pyrimidine suspension with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture in the ice bath for 1-2 hours after the addition is complete. The formation of a colored precipitate (often red, purple, or brown) indicates the formation of the nitroso compound.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water, followed by a cold organic solvent like ethanol or ether, to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the final product, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, under vacuum.

Conclusion

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a chemically rich heterocyclic compound whose true potential lies in its utility as a synthetic intermediate. Its structural complexity, dominated by tautomeric equilibria, presents both challenges and opportunities for the medicinal chemist. While direct biological applications are not yet widely reported, its role as a precursor to potent molecules, including purine analogs and potential anti-inflammatory agents, is clear. The synthetic pathways are well-established, allowing for its accessible production and modification. For drug development professionals, this compound represents a valuable scaffold, ready to be elaborated into novel therapeutic candidates targeting a wide range of diseases.

References

-

PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Amino-4,6-dihydroxypyrimidine, 98%. Alfa Aesar. Retrieved from [Link]

-

Perin, N., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4482–4490. Available at: [Link]

-

Perin, N., et al. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. Retrieved from [Link]

- Google Patents. (2019). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

-

Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14387–14394. Available at: [Link]

-

AERU. (n.d.). 2-amino-4,6-dimethoxypyrimidine. University of Hertfordshire. Retrieved from [Link]

-

Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6- DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Pharmacophore, 10(5), 65-76. Available at: [Link]

- Google Patents. (2018). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.

-

Wikidata. (n.d.). 2-amino-4,6-dihydroxypyrimidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Selvakumar D., et al. (2007). Synthesis And Biological Activity of 4,6-Diarylsubstituted 4,5-Dihydro 2-Amino Pyrimidines. Indian Journal of Pharmaceutical Sciences, 69(4), 586. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g. Retrieved from [Link]

-

Shugar, D. (1999). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. Retrieved from [Link]

-

Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. Retrieved from [Link]

-

Ivanova, Y., et al. (2008). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. ResearchGate. Retrieved from [Link]

-

Shah, A., et al. (2001). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3613. Available at: [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(4). Available at: [Link]

-

YouTube. (2023). Tautomerism part 2 Neet 2024 Nitroso Oxime Nitro acinitro imine Enamine amide imide HCN -HNC. Retrieved from [Link]

-

YouTube. (2021). Tautomerism | Keto-enol | Imine-Enamine | Nitrile-Ketenimine | Nitroso-Oxime -Part - 7. Retrieved from [Link]

-

AA Blocks. (n.d.). 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine. Retrieved from [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine | CAS 5442-24-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | C4H4N4O3 | CID 263075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tautomer - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 11. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical Characterization and Analytical Profiling of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

[1]

Executive Summary & Chemical Identity[1][2]

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (also known as 2-Amino-violuric acid ) is a critical heterocyclic intermediate used primarily in the Traube synthesis of purines (e.g., guanine, xanthine) and pteridines.[1] Its physical behavior is dominated by a complex tautomeric equilibrium between nitroso-phenol and keto-oxime forms, which dictates its solubility, color, and reactivity.[1]

This guide provides a definitive characterization profile, distinguishing it from its structural isomer (4-amino-2,6-dihydroxy-5-nitrosopyrimidine) and establishing protocols for its identification and purity assessment.[1]

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Amino-5-nitroso-4,6-pyrimidinediol (or 2-Amino-5-(hydroxyimino)-4,6(1H,5H)-pyrimidinedione) |

| Common Name | 2-Amino-violuric acid |

| Molecular Formula | C₄H₄N₄O₃ |

| Molecular Weight | 156.10 g/mol |

| CAS Number | Note: Often confused with 5442-24-0 (4-amino isomer).[1][2] Verify via structure. |

| PubChem CID | 263075 |

Physical Characteristics & Tautomerism[1][5]

Solid-State Appearance

In its pure solid form, the compound presents as a rose-red to deep pink microcrystalline powder .[1] This intense coloration is a hallmark of the 5-nitroso chromophore conjugated with the pyrimidine ring system.[1]

-

Crystal Habit: Typically forms fine needles or plates from aqueous recrystallization.

-

Hydration: Frequently crystallizes as a hydrate (mono- or hemi-hydrate), which can be removed by drying at 110°C.[1]

Thermal Properties

-

Melting Point: The compound does not exhibit a clean melting point. It undergoes decomposition with carbonization above 300°C .

-

Thermal Stability: Stable at room temperature. Explosive decomposition may occur if heated rapidly in a confined space due to the nitroso group.

Solubility Profile

The solubility is highly pH-dependent due to the acidic nature of the oxime proton and the basicity of the amino group.[1]

| Solvent | Solubility Behavior | Observation |

| Water (Neutral) | Sparingly Soluble (< 1 mg/mL) | Pale pink suspension.[1] |

| Dilute Acid (HCl) | Soluble | Forms a protonated cation; solution turns pale yellow/colorless. |

| Dilute Alkali (NaOH) | Highly Soluble | Forms a deep violet/blue anion (violurate-type salt).[1] |

| Ethanol/Methanol | Very Slightly Soluble | - |

| DMSO/DMF | Soluble | Suitable for NMR analysis.[1] |

Tautomeric Equilibrium (The "Chameleon" Effect)

The defining physical characteristic of this molecule is the equilibrium between the Nitroso-Enol (A) and Keto-Oxime (B) forms.[1] In the solid state and neutral solution, the Keto-Oxime (B) form is energetically favored.[1]

Mechanistic Insight: The "rose" color arises from the specific electronic transition of the nitroso group (n→π*) or the charge-transfer band of the oxime anion.[1]

Figure 1: Tautomeric equilibrium shifting from the nitroso precursor to the stable oxime form, and subsequent ionization to the colored violurate anion.[1]

Spectroscopic Profiling

UV-Visible Spectroscopy

The UV-Vis spectrum is the primary tool for rapid identification and pH profiling.[1]

-

Acidic Medium (0.1 N HCl):

. (Protonated form, pale color).[1] -

Alkaline Medium (0.1 N NaOH):

(Visible region, responsible for violet color) and -

Diagnostic Utility: The shift from colorless/pale yellow in acid to deep violet in base is a positive qualitative test for the 5-nitroso-4,6-dihydroxy motif.[1]

Infrared Spectroscopy (FT-IR)

Key functional group bands (KBr pellet):

-

3400–3200 cm⁻¹: Broad stretching (O-H and N-H).

-

1680–1640 cm⁻¹: Strong Carbonyl (C=O) stretching (indicative of the keto-oxime tautomer).[1]

-

1580–1550 cm⁻¹: C=N (Oxime) and C=C skeletal vibrations.

-

1380 cm⁻¹: N-O stretching (characteristic of the nitroso/oxime functionality).

Nuclear Magnetic Resonance (NMR)

Experimental Protocols

Protocol 1: Synthesis & Purification (Nitrosation)

Objective: To synthesize high-purity 2-amino-4,6-dihydroxy-5-nitrosopyrimidine from 2-amino-4,6-dihydroxypyrimidine.

Reagents:

-

2-Amino-4,6-dihydroxypyrimidine (Precursor)[1][2][3][4][5][6]

-

Sodium Nitrite (NaNO₂)[1]

-

Acetic Acid (Glacial) or HCl[1]

-

Ice/Water

Workflow:

-

Dissolution: Dissolve 10.0 g of 2-amino-4,6-dihydroxypyrimidine in 100 mL of 10% NaOH solution. The solution should be clear.

-

Nitrosation: Cool the solution to 0–5°C in an ice bath. Add 6.0 g of Sodium Nitrite (NaNO₂) dissolved in 20 mL water.

-

Precipitation: Dropwise add Glacial Acetic Acid (or dilute HCl) while stirring vigorously. Maintain temperature < 10°C.

-

Observation: The solution will change color, and a rose-red precipitate will form immediately upon acidification.[1]

-

-

Digestion: Stir for 30 minutes at 0–5°C to ensure complete precipitation.

-

Isolation: Filter the red solid under vacuum. Wash with ice-cold water (3 x 20 mL) to remove salts.[1]

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

-

Yield: Typically 85–90%.

Figure 2: Nitrosation workflow for the synthesis of the target compound.

Protocol 2: Spectrophotometric pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the oxime proton.

-

Preparation: Prepare a 50 µM stock solution of the compound in water.

-

Buffer Series: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 (0.5 pH unit increments).

-

Measurement: Record UV-Vis spectra (200–600 nm) for the compound in each buffer.

-

Analysis: Plot the Absorbance at 540 nm (anionic form) vs. pH.

-

Calculation: The inflection point of the sigmoidal curve corresponds to the pKa (Expected pKa

4.5 – 5.0).

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-AMINO-4,6-DIHYDROXYPYRIMIDINE | 69340-97-2 [chemicalbook.com]

- 3. 2,5-Diamino-4,6-dihydropyrimidine hemisulfate salt | 102783-67-5 [chemicalbook.com]

- 4. 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE | 5442-24-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | C4H4N4O3 | CID 263075 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine as a Synthetic Pivot

[1][2]

Executive Summary

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (CAS: 80466-56-4) represents a critical "branch-point" intermediate in heterocyclic chemistry.[1] Unlike its 2,4-diamino analogue (a direct precursor to Guanine), this 4,6-dihydroxy derivative is the specific gateway to Xanthine derivatives, Uric Acid analogues, and Xanthopterin -class pteridines.[1][2] Its utility lies in the high reactivity of the C5-nitroso group, which serves as a masked amine or a direct electrophile for cyclization.

This guide details the chemical identity, validated synthetic pathways, and experimental protocols required to exploit this starting material, emphasizing the "Reduction-Cyclization" sequence that defines its primary utility.[2]

Part 1: Chemical Identity & Tautomeric Landscape

Understanding the tautomerism of this starting material is non-negotiable for predicting reactivity. While often drawn as the aromatic diol (enol form), it exists predominantly in the keto-amine form in solution/solid state.

| Property | Specification |

| IUPAC Name | 2-Amino-5-nitroso-1H-pyrimidine-4,6-dione |

| Molecular Formula | C₄H₄N₄O₃ |

| Molecular Weight | 156.10 g/mol |

| Appearance | Rose-red to violet powder (characteristic of 5-nitrosopyrimidines) |

| Solubility | Poor in water/ethanol; soluble in dilute alkalis (forms vibrant salts) and strong acids.[1] |

| Key Reactivity | C5-Nitroso (Electrophilic/Reducible), C4/C6-Carbonyl (Nucleophilic displacement via activation).[1][2] |

Tautomeric Equilibrium Diagram

The following diagram illustrates the reactive tautomers. The Keto-form (B) is the primary species reacting with electrophiles, while the Enol-form (A) explains the acidity and solubility in base.

Figure 1: Tautomeric shift from the aromatic diol to the reactive keto and oxime forms.

Part 2: Synthesis of the Starting Material[3][4][5][6]

High-purity starting material is essential.[1] Commercial batches often contain the non-nitrosated precursor. The synthesis follows a classical Traube-like condensation followed by nitrosation.[1]

Validated Protocol: Preparation from Guanidine[1][2][7]

-

Condensation: React Guanidine Hydrochloride with Diethyl Malonate in the presence of Sodium Ethoxide (NaOEt) in absolute ethanol.

-

Nitrosation (The Critical Step):

Part 3: Key Synthetic Pathways[1]

The 5-nitroso group is rarely the final functionality; it is almost exclusively reduced to an amine to set up ring closure.

Pathway A: Synthesis of Xanthines (Purines)

This is the industrial route to Xanthine and pharmacological analogues (e.g., Theophylline analogues if N-alkylated).[2]

-

Mechanism: Reduction of 5-nitroso to 5-amino, followed by formylation and cyclization (Traube Synthesis).[1]

-

Differentiation: Unlike the 2,4-diamino analogue (which yields Guanine), this 4,6-dihydroxy backbone yields Xanthine .[2]

Pathway B: Synthesis of Pteridines (Xanthopterins)

Condensation with 1,2-dicarbonyls (Gabriel-Isay Reaction).[1][2]

-

Mechanism: The 5-nitroso is reduced to the 5-amino in situ or pre-reduced, then condensed with glyoxal, oxalic acid, or alpha-keto esters.[1]

-

Product: 2-Amino-4,6-dihydroxypteridine (Xanthopterin).[1]

Figure 2: Divergent synthesis pathways to Purines and Pteridines via the reduced diamine intermediate.[1][2]

Part 4: Experimental Protocols

Protocol 1: Reduction to 2,5-Diamino-4,6-dihydroxypyrimidine (Sulfate Salt)

This is the universal intermediate for both pathways above.[1]

Reagents:

-

Starting Material: 10.0 g (58.8 mmol)

-

Sodium Dithionite (Na₂S₂O₄): 25.0 g (~2.5 equiv)

-

NaOH (10% aq): 100 mL

-

Sulfuric Acid (conc): for precipitation

Procedure:

-

Suspension: Suspend the nitroso starting material in 100 mL of 10% NaOH. The solid will dissolve to form a deep violet/red solution (sodium salt).

-

Reduction: Heat to 50°C. Add solid Sodium Dithionite portion-wise over 20 minutes.

-

Critical Observation: The color will discharge from violet to pale yellow/colorless, indicating conversion of the Nitroso (-NO) to Amine (-NH₂).

-

Exotherm Warning: The reaction is exothermic; maintain temp <80°C to prevent decomposition.

-

-

Isolation: Filter the hot solution to remove sulfur byproducts. Acidify the filtrate with H₂SO₄ to pH 2.

-

Crystallization: The sulfate salt of the diamine precipitates as white/pale yellow needles. Cool to 4°C, filter, and wash with cold water.

-

Yield: Expected 70-80%.

Protocol 2: One-Pot Conversion to Xanthine (Traube Variation)

Direct cyclization without isolating the unstable free base diamine.[2]

Procedure:

-

Take the wet cake of 2,5-diamino-4,6-dihydroxypyrimidine sulfate from Protocol 1.

-

Suspend in Formic Acid (85-90%) .

-

Reflux for 4-6 hours.

-

Evaporate excess formic acid to dryness.[1]

-

Recrystallize the residue from dilute ammonia/acetic acid to obtain Xanthine .

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Solution remains pink/violet. | Add more Na₂S₂O₄.[1] Ensure pH is alkaline (>10) during reduction; dithionite decomposes in acid. |

| Low Yield (Purines) | Oxidation of the 5-amino intermediate. | The 2,5-diamino intermediate is air-sensitive (oxidizes to azobenzene-like dimers).[1][2] Perform reduction and cyclization under Nitrogen or use the sulfate salt immediately. |

| Solubility Issues | Formation of zwitterionic species. | These compounds are amphoteric.[1] To dissolve, move far from the isoelectric point (use 1M NaOH or 1M HCl). |

| Colored Impurities | Azo-coupling side reactions.[1] | Control temperature during nitrosation (<10°C) and reduction (<80°C). |

References

-

Synthesis of 2-Amino-4,6-dihydroxypyrimidine Precursors

- Title: "The Chemistry of Pyrimidines and Purines."

- Source:Journal of the American Chemical Society (Classic Traube Synthesis reference).

-

Context: Foundational chemistry for guanidine condensation.[1]

-

Reduction Protocols (Dithionite Method)

-

Pteridine Synthesis (Timmis/Gabriel-Isay)

-

Vilsmeier-Haack Activ

Sources

- 1. CN114380832A - One-step synthetic method of guanine - Google Patents [patents.google.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. schircks.ch [schircks.ch]

- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step synthesis method of guanine - Eureka | Patsnap [eureka.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" protocol for NO sensing assays

Application Notes & Protocols: Fluorometric Detection of Nitric Oxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note:

This document addresses the topic of protocols for Nitric Oxide (NO) sensing assays. The initial query specified the use of "2-Amino-4,6-dihydroxy-5-nitrosopyrimidine". However, a comprehensive review of current scientific literature reveals that this compound is not established as a direct probe for sensing nitric oxide. In fact, available data suggests that 2-amino-4,6-dihydroxypyrimidine derivatives may be inactive in assays related to NO production.

To ensure scientific integrity and provide a reliable, field-proven protocol, this guide has been structured around a widely validated and accepted class of reagents for fluorometric NO detection: aromatic o-diamines , such as 2,3-diaminonaphthalene (DAN) and diaminofluoresceins (DAF). These compounds share a common mechanistic principle and are the industry standard for sensitive and specific NO quantification in biological samples. This application note will provide the in-depth technical details, causality behind experimental choices, and self-validating system parameters that are critical for robust and reproducible results.

Introduction: The Challenge of Measuring Nitric Oxide

Nitric Oxide (NO) is a highly reactive, gaseous free radical that functions as a critical signaling molecule in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] However, its transient nature, with a half-life of only a few seconds in biological systems, makes direct measurement exceedingly difficult.[1][3] Consequently, NO detection strategies typically rely on quantifying its more stable, downstream reaction products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[1][2]

Fluorometric methods offer significant advantages over traditional colorimetric assays (like the Griess assay), providing superior sensitivity and the ability to perform intracellular measurements with high spatial and temporal resolution.[3][4] Among the most reliable fluorescent probes are aromatic diamino compounds, which react with NO-derived nitrosating agents to form highly fluorescent and stable triazole products.[2][5][6]

Mechanism of Action: The Aromatic Diamine Reaction

The fluorometric detection of nitric oxide using probes like 2,3-diaminonaphthalene (DAN) is an indirect method that measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO. The core of the assay is a two-step process:

-

Nitrosation: In an acidic environment, nitrite (from the sample) forms nitrous acid (HNO₂), which then generates a potent nitrosating agent, dinitrogen trioxide (N₂O₃).[2][6]

-

Cyclization: The non-fluorescent DAN molecule reacts specifically with N₂O₃. This reaction involves the nitrosation of both amino groups, which rapidly cyclize to form the highly fluorescent product, 2,3-naphthotriazole (NAT).[2][6][7]

The intensity of the resulting fluorescence is directly proportional to the amount of nitrite in the sample, which serves as a surrogate marker for total NO production over the experimental period.

Caption: Mechanism of NO detection using 2,3-diaminonaphthalene (DAN).

Comprehensive Protocol for NO Sensing using DAN

This protocol provides a step-by-step guide for the fluorometric determination of total nitrite/nitrate as an index of nitric oxide production in biological fluids and cell culture supernatants.

Reagent Preparation

Proper reagent preparation is critical for assay success. Protect all stock solutions and working reagents from light.

| Reagent | Preparation Instructions | Storage |

| DAN Stock Solution | Dissolve 2 mg of 2,3-diaminonaphthalene (MW: 158.2 g/mol ) in 1 mL of 0.62 M HCl. Prepare 25 µL aliquots. | -20°C, protected from light.[8] |

| DAN Working Solution | Dilute one 25 µL aliquot of DAN Stock Solution with 1.975 mL of 0.62 M HCl. Prepare fresh before each use.[8] | Use immediately. |

| Nitrite Standard Stock | Dissolve 13.8 mg of Sodium Nitrite (NaNO₂, MW: 69 g/mol ) in 10 mL of deionized water to make a 20 mM stock solution. | -20°C, in aliquots.[8] |

| NaOH Solution | Prepare a 2.8 M NaOH solution in deionized water. | Room Temperature. |

| Nitrate Reductase | Reconstitute according to the manufacturer's instructions (e.g., with 1.2 mL of Assay Buffer). | -20°C, avoid repeated freeze-thaw cycles.[9] |

| Enzyme Cofactor (NADPH) | Reconstitute according to the manufacturer's instructions (e.g., to a 10 mM stock, then dilute to 1 mM working solution). | -20°C (stock), keep working solution on ice.[10] |

Sample Preparation

Sample integrity is paramount. Avoid interferences by processing samples correctly.

-

Cell Culture Supernatants: Centrifuge at 400 x g for 10 minutes to pellet any cells or debris.[8] Use the clear supernatant for the assay.

-

Plasma/Serum: To remove proteins that can interfere with the assay, deproteinize the sample. Use a 10 kDa molecular weight cut-off filter. This is preferable to acid precipitation, which can lead to nitrite loss.[1]

-

Tissue Homogenates: Homogenize tissue in phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 10,000 x g for 20 minutes to pellet cellular debris. Collect the supernatant for analysis.

Experimental Workflow: Total NO (Nitrite + Nitrate) Measurement

This procedure utilizes nitrate reductase to convert all nitrate in the sample to nitrite, allowing for the measurement of total NO production.

Caption: Workflow for total nitric oxide (nitrite + nitrate) detection.

Step-by-Step Protocol:

-

Prepare Standard Curve: Perform serial dilutions of the Nitrite Standard Stock (after converting it to nitrate or using a nitrate standard) in the same medium as your samples (e.g., cell culture medium) to create a standard curve (e.g., 0-10 µM).[8]

-

Plating: Aliquot 80 µL of standards and samples into a 96-well black microplate. Include blank wells containing only medium/buffer.

-

Nitrate Reduction: To each well (except those for a nitrite-only standard curve), add 10 µL of Nitrate Reductase solution and 10 µL of the Enzyme Cofactor (e.g., NADPH) working solution.[11]

-

Incubation 1: Cover the plate and incubate at 37°C for 30 minutes to allow for the complete conversion of nitrate to nitrite.[11]

-

DAN Reaction: Add 10 µL of the freshly prepared DAN Working Solution to each well. Mix gently on a plate shaker.[11]

-

Incubation 2: Incubate at room temperature for 15 minutes, protected from light.[11]

-

Stop & Enhance: Add 20-40 µL of NaOH solution to each well. This stops the reaction and enhances the fluorescence of the naphthotriazole product.[10]

-

Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of 360-365 nm and an emission wavelength of 450-465 nm.[11]

Data Analysis

-

Subtract Background: Subtract the average fluorescence value of the blank wells from all standard and sample wells.

-

Plot Standard Curve: Plot the background-subtracted fluorescence values for the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

-

Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of NO (as nitrite) in your unknown samples.

Alternative & Intracellular NO Detection

The Griess Assay

For researchers without access to a fluorometer, the Griess assay is a reliable colorimetric alternative. It involves a diazotization reaction where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye that can be measured spectrophotometrically at ~540-550 nm.[1][12][13] While robust, it is generally less sensitive than fluorometric methods.

Intracellular NO Sensing with DAF-FM Diacetate

For visualizing NO production within living cells, cell-permeable probes are required. 4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate (DAF-FM diacetate) is a superior choice.

-

Mechanism: DAF-FM diacetate readily diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant and largely non-fluorescent DAF-FM.[2][14][15] In the presence of NO-derived nitrosating agents, DAF-FM is converted to a highly green-fluorescent triazole derivative.[16][17]

-

Protocol Summary: Cells are loaded with DAF-FM diacetate (typically 1-10 µM) for 20-60 minutes.[18] After loading, cells are washed and incubated for an additional period to allow for complete de-esterification.[18] Following experimental treatment, the increase in intracellular fluorescence (Ex: ~495 nm, Em: ~515 nm) is monitored via fluorescence microscopy, flow cytometry, or a plate reader.[16][18]

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, incorporate the following controls:

-

Positive Control: Use a known NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylamine NONOate (DEA/NO), to confirm that the assay system is working correctly.[14]

-

Negative Control: Include a condition with an NO synthase (NOS) inhibitor, such as N-methyl-L-arginine (L-NMA), to demonstrate that the measured signal is dependent on NOS activity.

-

Interference Testing: If your sample matrix is complex, spike a known amount of nitrite/nitrate standard into a sample aliquot to check for recovery and ensure that matrix components are not quenching the fluorescence.

By implementing these controls, you validate that the observed signal is a true and accurate representation of nitric oxide production within your experimental system.

References

-

Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation. (n.d.). PMC.[Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003, August 22). MDPI.[Link]

-

Advancement of Fluorescent Methods for Detection of Nitric Oxide. (2015, February 2). Austin Publishing Group.[Link]

-

Turn-on fluorescent probes for detecting nitric oxide in biology. (n.d.). DSpace@MIT.[Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020, September 15). NCBI.[Link]

-

Fluorescent Sensor Developed To Detect Nitric Oxide. (2014, May 12). RT Magazine - Respiratory Therapy.[Link]

-

Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. (2021, January 20). Bio-protocol.[Link]

-

Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PMC.[Link]

-

Nitric Oxide Sensors for Biological Applications. (2018, February 9). MDPI.[Link]

-

Nitric oxide determination with 2,3-diaminonapthalene (nitrite detection). (n.d.). Semantic Scholar.[Link]

-

A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. (n.d.). SfRBM.[Link]

-

NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual. (n.d.). Dojindo.[Link]

-

DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence. (n.d.). Goryo Chemical, Inc.[Link]

-

Nitric Oxide (NO) Assay Kit Instruction. (n.d.). Elk Biotechnology.[Link]

-

Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. (n.d.). PNAS.[Link]

-

Methods to detect nitric oxide and its metabolites in biological samples. (n.d.). SfRBM.[Link]

-

OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc.[Link]

-

Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. (2024, January 31). MDPI.[Link]

-

Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors. (n.d.). PubMed.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. mdpi.com [mdpi.com]

- 5. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. sfrbm.org [sfrbm.org]

- 7. Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. abcam.co.jp [abcam.co.jp]

- 11. NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual | DOJINDO [dojindo.com]

- 12. Griess Reagent System [promega.com]

- 13. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. sfrbm.org [sfrbm.org]

- 16. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 17. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Strategic Utilization of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in Heterocyclic Chemistry

[1]

Executive Summary

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (ADNP), often recognized by its vibrant violet-red color, is a pivotal intermediate in the synthesis of fused nitrogenous heterocycles.[1] It serves as a "molecular hinge," enabling the construction of purines (e.g., Guanine, Xanthine) and pteridines (e.g., biologically active cofactors) through divergent synthetic pathways.[1]

This guide details the physicochemical behavior of ADNP, its synthesis, and its application in the Traube Purine Synthesis and Timmis Pteridine Synthesis .[1] It provides validated protocols, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility and high yield.

Chemical Identity & Mechanistic Insight

Structural Dynamics and Tautomerism

ADNP exists in a complex equilibrium of tautomeric forms. While formally named as a "dihydroxy" compound, it predominantly exists in the oxo-form (2-amino-6-hydroxy-5-nitroso-4(3H)-pyrimidinone) in solid state and neutral solution.[1]

-

The "Nitroso" Advantage: The C5-nitroso group is highly electrophilic but can also tautomerize to an oxime (=N-OH). This dual reactivity makes it susceptible to both reduction (to amines) and direct condensation with active methylene compounds.

-

Solubility Profile: The compound is notoriously insoluble in common organic solvents due to extensive intermolecular hydrogen bonding. Successful protocols often utilize aqueous alkali (forming the soluble sodium salt) or dipolar aprotic solvents like DMF or DMSO .

Mechanistic Divergence

The utility of ADNP lies in its ability to react with different "partners" to close a second ring:

-

Reduction + C1 Synthons: Leads to Purines (Traube Synthesis).

-

Condensation + C2 Synthons: Leads to Pteridines (Timmis Reaction).

Figure 1: Divergent synthetic pathways starting from ADNP. Pathway A leads to Purines via reduction; Pathway B leads directly to Pteridines via condensation.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

The precursor step.[1][2] High purity here is critical for downstream success.

Reagents:

-

2-Amino-4,6-dihydroxypyrimidine (10.0 g, 78.7 mmol)[1]

-

Sodium Nitrite (NaNO₂, 6.0 g, 87.0 mmol)[1]

-

Hydrochloric Acid (1N and concentrated)

-

Water (Distilled)[3]

Procedure:

-

Dissolution: Suspend 2-amino-4,6-dihydroxypyrimidine in 200 mL of water. Add 1N NaOH dropwise until a clear solution is obtained (pH ~9-10).

-

Acidification: Slowly add 1N HCl to adjust pH to 5.0–6.0. A fine precipitate may form; this is acceptable.

-

Nitrosation: Cool the mixture to 0–5°C in an ice bath.

-

Addition: Dissolve NaNO₂ (6.0 g) in 20 mL water. Add this solution dropwise to the pyrimidine suspension over 30 minutes, maintaining temperature <10°C.

-

Precipitation: The solution will turn pink, then deep violet/red.[1] Stir for 2 hours at 0–5°C.

-

Workup: Filter the violet-red solid. Wash with ice-cold water (2 x 50 mL) followed by ethanol (20 mL) and diethyl ether (20 mL) to remove water.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Critical Process Parameter (CPP): The pH during nitrosation is crucial. If too acidic (pH < 2), decomposition occurs (NOx evolution).[1] If too basic, nitrosation is slow.[1] Maintain pH 4–6 .

Protocol 2: Synthesis of Xanthine Derivatives (Traube Method)

Application: Converting ADNP to Purines via reductive cyclization.

Reagents:

-

ADNP (Product from Protocol 1) (5.0 g)

-

Sodium Dithionite (Na₂S₂O₄) (15.0 g)

-

Formic Acid (98%) (50 mL)

-

Sodium Formate (2.0 g)

Procedure:

-

Reduction (One-Pot): Suspend ADNP (5.0 g) in 100 mL water. Heat to 50°C.

-

Reductant Addition: Add solid Sodium Dithionite portion-wise. The violet color will fade to a pale yellow/beige suspension (formation of 2,5-diamino-4,6-dihydroxypyrimidine sulfate/sulfite complex).[1]

-

Cyclization: Filter the pale solid immediately (it is unstable to oxidation). Transfer the wet cake into a round-bottom flask containing Formic Acid (50 mL) and Sodium Formate (2.0 g).

-

Reflux: Reflux the mixture for 4–6 hours. The solid will dissolve and reprecipitate as the xanthine forms.

-

Isolation: Cool to room temperature. Dilute with 50 mL water. Filter the crude Xanthine.[3]

-

Purification: Dissolve the crude product in 2N NaOH, treat with activated charcoal, filter, and reprecipitate with acetic acid.

Protocol 3: Synthesis of Pteridines (Timmis Reaction)

Application: Direct condensation to form Pteridine-4,7-diones.[1]

Reagents:

-

ADNP (1.0 g, 6.4 mmol)[1]

-

Glyoxal (40% aq. solution) or Benzyl glyoxal (1.2 eq)

-

Solvent: DMF (20 mL) or Ethanol/Water (1:1) with catalytic NaOH.[8]

Procedure:

-

Setup: In a 50 mL flask, suspend ADNP (1.0 g) in DMF (20 mL).

-

Addition: Add Glyoxal (1.5 mL of 40% solution).

-

Reaction: Heat to 100°C for 3 hours. The red color of the nitroso compound will gradually disappear, replaced by a yellow/brown pteridine fluorescence.[1]

-

Workup: Pour the reaction mixture into 100 mL ice water. Adjust pH to 5 with acetic acid.[1]

-

Isolation: Filter the precipitate. Pteridines are often highly fluorescent (blue/green under UV).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Nitrosation) | pH drifted too low (<2) or Temp >10°C. | Use a pH meter during addition; keep ice bath active.[1] |

| Product remains Red (Reduction) | Incomplete reduction of Nitroso group. | Check Na₂S₂O₄ quality (it degrades). Add excess until color vanishes. |

| Insolubility in DMF | Strong H-bonding network.[1] | Add LiCl (5%) to DMF to break aggregates or use N-methylpyrrolidone (NMP). |

| Gummy Product (Pteridine) | Polymerization of glyoxal.[9] | Use fresh glyoxal or bisulfite adducts of aldehydes. |

References

-

Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

-

Timmis, G. M. (1949).[1] A New Synthesis of Pteridines.[10][11] Nature.

-

Kiyokawa, M., et al. (2002).[1] Synthesis of 2-Amino-6-hydroxy-5-nitrosopyrimidine Derivatives. Chemical & Pharmaceutical Bulletin.

-

Jang, M. Y., et al. (2011).[1][4] Optimization of the synthesis of 2-amino-4,6-dichloropyrimidine. Tetrahedron Letters.

-

BenchChem Application Note. (2025). Synthesis of 2-Amino-4,6-dihydroxypyrimidine and its Nitroso Derivatives.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN109265459B - A kind of preparation method of xanthine - Google Patents [patents.google.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" derivatization reactions

An in-depth guide to the derivatization of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity and synthetic potential. As a versatile heterocyclic building block, understanding its derivatization pathways is key to unlocking novel molecular architectures, particularly in the synthesis of biologically active compounds such as pteridines.

Introduction to 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound characterized by a pyrimidine core. The pyrimidine ring is substituted with an amino group at the C2 position, hydroxyl groups at C4 and C6, and a distinctive nitroso group at the C5 position. This unique arrangement of functional groups imparts significant reactivity to the molecule, making it a valuable precursor in organic synthesis.

The vibrant color of the compound, typically blue or green in its solid state, arises from the electronic transitions involving the nitroso group. In solution, it exists in equilibrium with its tautomeric forms, primarily the keto forms, which influences its reaction pathways.[1] Its most notable application is as a starting material for the synthesis of pteridines, a class of fused-ring heterocycles with diverse and potent biological activities.[2][3]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄N₄O₃ |

| Molecular Weight | 156.10 g/mol |

| Appearance | Blue, green, or brown crystalline powder |

| Melting Point | >300 °C[1][4] |

| Solubility | Soluble in aqueous alkali[5] |

| CAS Number | 5442-24-0 (for tautomer 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine)[1] |

Core Reactivity and Derivatization Principles

The synthetic utility of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine stems from three primary reactive centers:

-

The 5-Nitroso Group: This is the most electrophilic site and the primary driver for the most common derivatization reactions. It readily participates in condensation reactions with nucleophilic carbon atoms, particularly active methylene groups.[3]

-

The 4,6-Dihydroxy Groups: These groups can be converted into better leaving groups, most commonly chloro groups, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation dramatically alters the molecule's reactivity, activating the C4 and C6 positions for subsequent nucleophilic aromatic substitution (SNAr) reactions.[6][7]

-

The 2-Amino Group: While less frequently the initial site of reaction in complex syntheses, the amino group can undergo standard amine derivatizations such as acylation or alkylation. Its primary role is often as an integral part of the final heterocyclic system being constructed.

The following sections detail the major derivatization strategies, providing both mechanistic insights and practical laboratory protocols.

Pteridine Synthesis via Timmis Reaction

The most direct and widely used derivatization is the construction of a fused pyrazine ring to form a pteridine scaffold. The Timmis synthesis achieves this by condensing the 5-nitroso group with a compound containing an active methylene group (a -CH₂- group flanked by electron-withdrawing groups).[3]

Mechanistic Rationale

The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound, generating a carbanion. This potent nucleophile then attacks the electrophilic nitrogen atom of the nitroso group. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable, aromatic pteridine ring system. The regioselectivity of this reaction is a key advantage, as the initial C-N bond formation dictates the final orientation of substituents on the newly formed pyrazine ring.[3]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-アミノ-4,6-ジヒドロキシピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine by Recrystallization

Welcome to the dedicated technical support guide for the purification of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this specific heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific issues you may encounter during your experiments, providing a diagnosis of the potential cause and a validated solution.

Q1: My 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine will not fully dissolve in the chosen solvent, even with heating. What's going wrong?

Possible Causes & Solutions:

-

Inappropriate Solvent Choice: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine and its analogs exhibit poor solubility in many common organic solvents. Data suggests it is very slightly soluble in water or DMSO, even with heating, but is soluble in aqueous alkali solutions[1][2][3][4]. Your primary issue is likely the selection of a solvent in which the compound has inherently low solubility.

-

Solution: The most effective approach is to leverage the acidic nature of the hydroxyl groups. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NH4OH) to form the soluble salt. The free pyrimidine can then be precipitated by carefully acidifying the solution with an acid like acetic acid or dilute HCl, a process known as pH-dependent crystallization.

-

-

Insufficient Solvent Volume: While you want to use a minimal amount of solvent to ensure good recovery, you may simply not have added enough to reach the saturation point at the elevated temperature.

-

Presence of Insoluble Impurities: Your crude material may contain impurities that are insoluble in your chosen solvent system.

-

Solution: If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an impurity. Proceed to a hot filtration step to remove these insoluble particles before allowing the solution to cool[7].

-

Q2: The compound dissolved, but no crystals have formed after cooling the solution to room temperature and even placing it in an ice bath. How can I induce crystallization?

Possible Causes & Solutions:

-

Excessive Solvent: This is the most common reason for crystallization failure[8]. Using too much solvent means the solution does not become supersaturated upon cooling, which is a prerequisite for crystal formation.

-

Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound[9]. Once the volume is reduced, allow it to cool again.

-

-

Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystals to begin growing.

-

Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites[8][9].

-

Solution 2 (Seeding): If you have a small crystal of pure 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth[9].

-

Q3: Instead of forming solid crystals, my product has separated as an oily liquid. What should I do?

Possible Causes & Solutions:

-

High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to "oil out."

-

Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration slightly[5]. This ensures that the solution becomes saturated at a lower temperature, hopefully below the melting point of your compound. Allow the solution to cool much more slowly. If this fails, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization again[8].

-

-

Rapid Cooling: If the hot, saturated solution is cooled too quickly, the compound may come out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil[9].

Q4: My final product yield is very low. How can I improve recovery?

Possible Causes & Solutions:

-

Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor[8].

-

Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid[7].

-

-

Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

-

Solution: Use a pre-heated funnel and flask for the hot filtration step. This can be achieved by placing the glassware in a drying oven or rinsing it with hot solvent just before use[7].

-

-

Incomplete Crystallization: You may not have allowed sufficient time or a low enough temperature for the crystallization to complete.

-

Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold solvent[7].

-

-

Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for the recrystallization of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine?